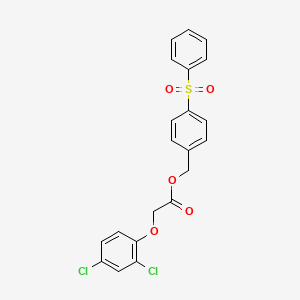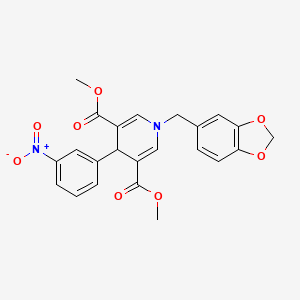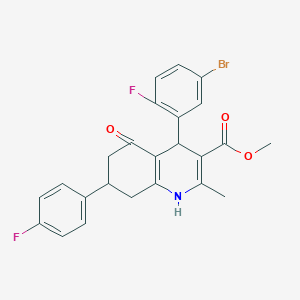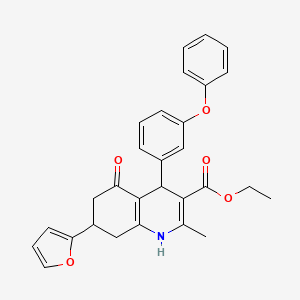![molecular formula C19H27NO6 B4095231 4-[4-[2-(Cyclopentylamino)ethoxy]phenyl]butan-2-one;oxalic acid](/img/structure/B4095231.png)
4-[4-[2-(Cyclopentylamino)ethoxy]phenyl]butan-2-one;oxalic acid
Descripción general
Descripción
4-[4-[2-(Cyclopentylamino)ethoxy]phenyl]butan-2-one;oxalic acid is a complex organic compound that combines a cyclopentylamino group with a phenylbutanone structure, further complexed with oxalic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[2-(Cyclopentylamino)ethoxy]phenyl]butan-2-one typically involves multiple steps, starting with the preparation of the cyclopentylamino ethoxy intermediate. This intermediate is then reacted with a phenylbutanone derivative under controlled conditions to form the desired compound. The final step involves the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-[2-(Cyclopentylamino)ethoxy]phenyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-[4-[2-(Cyclopentylamino)ethoxy]phenyl]butan-2-one;oxalic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-[4-[2-(Cyclopentylamino)ethoxy]phenyl]butan-2-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
4-[4-[2-(Cyclohexylamino)ethoxy]phenyl]butan-2-one: Similar structure but with a cyclohexyl group instead of cyclopentyl.
4-[4-[2-(Cyclopropylamino)ethoxy]phenyl]butan-2-one: Contains a cyclopropyl group, leading to different chemical properties.
Uniqueness
The presence of the cyclopentylamino group in 4-[4-[2-(Cyclopentylamino)ethoxy]phenyl]butan-2-one imparts unique steric and electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interactions in various applications.
Propiedades
IUPAC Name |
4-[4-[2-(cyclopentylamino)ethoxy]phenyl]butan-2-one;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.C2H2O4/c1-14(19)6-7-15-8-10-17(11-9-15)20-13-12-18-16-4-2-3-5-16;3-1(4)2(5)6/h8-11,16,18H,2-7,12-13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJUESQXKNXRAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCCNC2CCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-Tert-butyl-4-chlorophenoxy)propylsulfanyl]pyrimidine](/img/structure/B4095153.png)
![N-methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]ethanamine;oxalic acid](/img/structure/B4095161.png)

![2-[4-(4-nitrophenoxy)butyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B4095200.png)

![N-(4-bromophenyl)-3-[(2-chloro-4-nitrophenyl)thio]propanamide](/img/structure/B4095216.png)
![N-[2-(2-nitrophenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4095217.png)
![N-[5-(1-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4095223.png)

![2-[3-(4-methoxyphenoxy)propoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B4095247.png)

![Ethyl 7-(4-fluorophenyl)-2-methyl-4-[4-(morpholin-4-yl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4095262.png)

![[4-(2-biphenylyloxy)butyl]methylamine oxalate](/img/structure/B4095269.png)
